(6-Bromo-3-methylquinoxalin-2-yl)hydrazine
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Overview
Description
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine is a chemical compound belonging to the quinoxaline family, characterized by a quinoxaline core substituted with a bromine atom at the 6th position, a methyl group at the 3rd position, and a hydrazine group at the 2nd position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-methylquinoxalin-2-yl)hydrazine typically involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with hydrazine hydrate . The reaction conditions often include refluxing the mixture in ethanol and water, followed by acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
(6-Bromo-3-methylquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Bromo-3-methylquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine and methyl groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Bromo-3-methylquinoxalin-2-yl)hydrazine include:
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer distinct chemical properties and biological activities. The presence of the bromine atom enhances its reactivity, while the hydrazine group provides versatility in forming various derivatives .
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
(6-bromo-3-methylquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C9H9BrN4/c1-5-9(14-11)13-7-3-2-6(10)4-8(7)12-5/h2-4H,11H2,1H3,(H,13,14) |
InChI Key |
DIYSSEYVIKSCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)Br)NN |
Origin of Product |
United States |
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